molecular formula C10H17N3O B13309802 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13309802
M. Wt: 195.26 g/mol
InChI Key: VRNSOFCMPBXCBC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl and oxolan-3-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with oxolan-3-ylmethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrazole-5-amine: Lacks the oxolan-3-ylmethyl group, making it less versatile in certain applications.

    3-[(Oxolan-3-yl)methyl]-1H-pyrazol-5-amine: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.

Uniqueness

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both dimethyl and oxolan-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)5-8-3-4-14-6-8/h8H,3-6,11H2,1-2H3

InChI Key

VRNSOFCMPBXCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CC2CCOC2)C)N

Origin of Product

United States

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